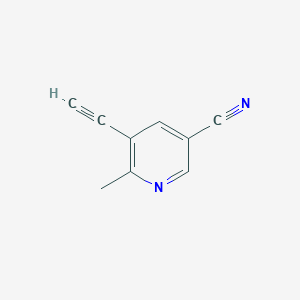
5-Ethynyl-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with an ethynyl group at the 5-position and a methyl group at the 6-position, along with a nitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-6-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinonitrile with an ethynylating agent under appropriate conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production process while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethynyl-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the inhibition of key enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylnicotinonitrile: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-2-methylnicotinonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Ethynyl-6-methylnicotinonitrile is unique due to the presence of both the ethynyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This combination of substituents enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H6N2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
5-ethynyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2/c1-3-9-4-8(5-10)6-11-7(9)2/h1,4,6H,2H3 |
Clé InChI |
PHRCOZQNQJMKIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C#N)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


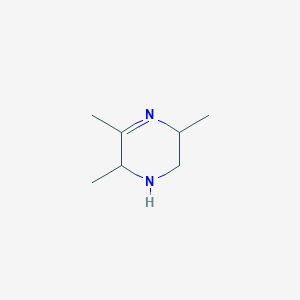
![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
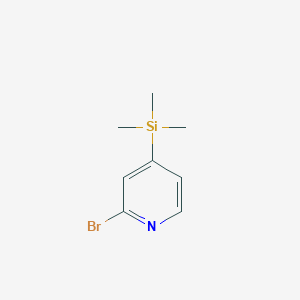

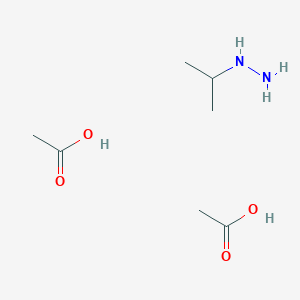
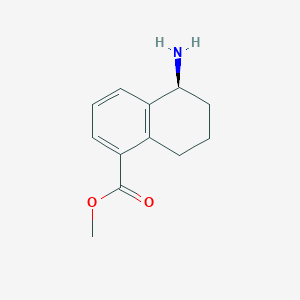


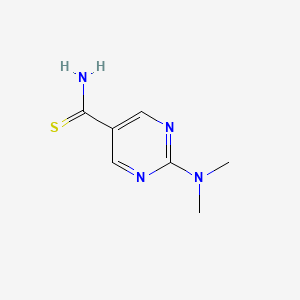



![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

